molecular formula C13H19NO B1388754 3-(2,5-Dimethylphenoxy)piperidine CAS No. 946681-05-6

3-(2,5-Dimethylphenoxy)piperidine

Cat. No.: B1388754
CAS No.: 946681-05-6
M. Wt: 205.3 g/mol
InChI Key: CRUXPJDCOAFMLS-UHFFFAOYSA-N
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Description

Positional Isomerism and Substituent Effects

The positioning of the dimethylphenoxy group on the piperidine (B6355638) ring, as well as the substitution pattern on the phenyl ring, plays a pivotal role in the biological activity of this class of compounds.

Research on related 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists has demonstrated the critical nature of the substituent positioning on the phenyl ring. nih.govnih.gov For instance, the deletion of the 5-methoxy group in a related analog resulted in a significant 20-fold decrease in agonist potency at the 5-HT2A receptor, while the removal of the 2-methoxy group led to a much more substantial drop in potency of over 500-fold. nih.gov This highlights the sensitivity of the receptor to the substitution pattern on the phenyl ring. Extrapolating from these findings, it can be inferred that the 2,5-dimethyl substitution in 3-(2,5-Dimethylphenoxy)piperidine is likely a key determinant of its biological activity.

Furthermore, the complete removal of both methoxy (B1213986) groups from the phenyl ring of the 2,5-dimethoxyphenylpiperidine scaffold was found to be detrimental to its activity, with the resulting compound showing negligible agonist activity. nih.gov This suggests that the electronic and steric properties conferred by the substituents at the 2 and 5 positions are crucial for molecular recognition and activation of the target receptor. In the case of this compound, the methyl groups, while different from methoxy groups, would similarly influence the lipophilicity and steric bulk of the molecule, thereby impacting its interaction with the biological target.

The position of the aryloxy moiety on the piperidine ring is also a critical factor. While direct SAR studies on positional isomers of this compound are not extensively detailed in the provided context, the broader literature on aryloxypiperidines suggests that moving the substituent from the 3-position to the 2- or 4-position would significantly alter the compound's pharmacological profile.

Table 1: Effect of Phenyl Ring Substituents on 5-HT2A Receptor Agonist Potency in a Related Series

Compound2-Position Substituent5-Position SubstituentRelative Potency
Analog 1MethoxyMethoxyHigh
Analog 2MethoxyHydrogen20-fold decrease
Analog 3HydrogenMethoxy>500-fold decrease
Analog 4HydrogenHydrogenNegligible activity
Data extrapolated from studies on 2,5-dimethoxyphenylpiperidines. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of this compound is a key factor in its interaction with biological targets. The piperidine ring can adopt several conformations, with the chair conformation being the most stable. In this conformation, substituents can be oriented in either an axial or equatorial position.

For 3-substituted piperidines, an equilibrium exists between two chair conformations. The preferred conformation and the orientation of the 2,5-dimethylphenoxy group (axial vs. equatorial) can significantly impact the molecule's ability to bind to a receptor. The bioactive conformation, the specific shape the molecule adopts when it binds to its target, is often the one that minimizes steric hindrance and optimizes key interactions.

Role of Stereochemistry in Biological Activity

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-3-(2,5-Dimethylphenoxy)piperidine. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. mdpi.comnih.gov The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant differences in their potency and efficacy.

For many biologically active piperidine derivatives, one enantiomer is significantly more active than the other. This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with the binding site of the biological target. Studies on other chiral compounds have shown that stereochemistry can affect not only binding affinity but also transport and metabolism. mdpi.comnih.gov

In the context of 2,5-dimethoxyphenylpiperidines, the (S)-enantiomer of a related analog was identified as the eutomer, possessing the desired selective 5-HT2A receptor agonist activity. nih.govnih.gov This underscores the importance of stereochemistry in this class of compounds. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different biological activities.

Table 2: Hypothetical Biological Activity of Enantiomers

EnantiomerReceptor Binding AffinityFunctional Activity
(R)-3-(2,5-Dimethylphenoxy)piperidineLowerLower
(S)-3-(2,5-Dimethylphenoxy)piperidineHigherHigher
This table is a hypothetical representation based on the common observation of stereoselectivity in related compounds. nih.govnih.gov

Impact of Peripheral Modifications on Efficacy

Peripheral modifications to the this compound scaffold, such as substitutions on the piperidine nitrogen or alterations to the dimethylphenoxy group, can have a profound impact on the compound's efficacy.

N-substitution on the piperidine ring is a common strategy to modulate the pharmacological properties of piperidine-containing compounds. For instance, in the related 2,5-dimethoxyphenylpiperidine series, N-substitution was generally found to be unfavorable for 5-HT2A receptor activity. nih.gov This suggests that an unsubstituted nitrogen may be important for the desired biological activity, possibly due to its ability to be protonated at physiological pH and form a key ionic interaction with the receptor.

Modifications to the peripheral methyl groups on the phenoxy ring could also influence activity. Altering the size, electronics, or position of these substituents would likely impact the compound's binding affinity and efficacy. For example, replacing the methyl groups with other alkyl groups or with electron-withdrawing or electron-donating groups would alter the lipophilicity and electronic distribution of the molecule, potentially leading to changes in its interaction with the target.

Properties

IUPAC Name

3-(2,5-dimethylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-5-6-11(2)13(8-10)15-12-4-3-7-14-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUXPJDCOAFMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663023
Record name 3-(2,5-Dimethylphenoxy)piperidine
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-05-6
Record name 3-(2,5-Dimethylphenoxy)piperidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenoxy)piperidine
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URL https://comptox.epa.gov/dashboard/DTXSID50663023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies

Total Synthesis Approaches for the Core Structure

Ring Formation and Cyclization Methodologies

The construction of the piperidine (B6355638) ring is a cornerstone of the synthesis. A variety of cyclization strategies have been developed to form this six-membered heterocycle. These methods often start with linear precursors that are induced to cyclize, forming the piperidine ring.

Common strategies for piperidine synthesis include:

Reductive Amination of Dicarbonyl Compounds: A classical approach involves the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction of the resulting imine or enamine intermediates.

Aza-Diels-Alder Reactions: This powerful cycloaddition reaction can construct the piperidine ring with a high degree of stereocontrol by reacting a diene with an imine.

Ring-Closing Metathesis (RCM): A more modern and versatile method, RCM utilizes ruthenium-based catalysts to cyclize a diene-containing amine precursor.

Hydrogenation of Pyridine Precursors: Substituted pyridines can be catalytically hydrogenated to the corresponding piperidines. For instance, the hydrogenation of disubstituted pyridines using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can yield methyl-substituted pipecolinates, which are precursors to more complex piperidines. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. nih.gov

Stereoselective Synthesis Techniques

The 3-position of the piperidine ring is a stereocenter, meaning that 3-(2,5-dimethylphenoxy)piperidine can exist as two enantiomers. For many pharmaceutical applications, a single enantiomer is required. Therefore, stereoselective synthesis is of paramount importance.

Key techniques for achieving stereoselectivity include:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the acyclic precursor to direct the cyclization reaction in a way that favors the formation of one enantiomer over the other. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: Chiral catalysts, often based on transition metals complexed with chiral ligands, can catalyze the ring-forming reaction to produce a single enantiomer of the piperidine product.

Resolution of Racemates: In some cases, a racemic mixture of the piperidine is synthesized first and then the enantiomers are separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. A patent describes the resolution of a related piperidine derivative by forming salts with various acids and achieving high diastereomeric excess through recrystallization. google.com

Derivatization and Functionalization Strategies

Once the core this compound structure is obtained, it can be further modified to create a library of related compounds for structure-activity relationship (SAR) studies. These modifications can be made on the piperidine ring, the phenoxy moiety, or by attaching various side chains.

Modifications on the Piperidine Ring

The nitrogen atom of the piperidine ring is a common site for derivatization. The secondary amine can be readily N-alkylated, N-acylated, or N-arylated to introduce a wide variety of substituents. These modifications can significantly impact the compound's physicochemical properties and biological activity. For instance, the N-substituent can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds.

Furthermore, other positions on the piperidine ring can be functionalized. For example, additional substituents can be introduced at the C2, C4, C5, or C6 positions to explore the spatial requirements of the target binding site. Research has been conducted on the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates, demonstrating the feasibility of introducing substituents at different positions on the piperidine ring. nih.gov

Substitutions on the Phenoxy Moiety

The 2,5-dimethyl substitution pattern on the phenoxy ring is a key feature of the core structure. However, this can be varied to probe the electronic and steric effects of the aromatic ring. Other alkyl groups, halogens, or electron-donating or electron-withdrawing groups can be introduced onto the phenyl ring. These modifications can be achieved by starting with appropriately substituted phenols in the initial ether synthesis step. The synthesis of compounds with a 2,5-dimethylphenyl scaffold has been explored for antimicrobial applications, indicating the interest in this particular substitution pattern. nih.gov

Attachment of Linkers and Side Chains

To explore more extensive chemical space, linkers and side chains can be attached to the core structure. The piperidine nitrogen is a convenient handle for attaching linkers of varying lengths and compositions. These linkers can then be terminated with various functional groups or larger molecular fragments. This strategy is often employed in the design of bivalent ligands or molecules intended to interact with multiple binding sites. Research on renin inhibitors has demonstrated the synthesis of complex molecules where a substituted piperidine is linked to other heterocyclic systems. nih.gov

Advanced Synthetic Methods and Catalysis

Modern synthetic chemistry provides powerful tools for constructing complex chiral molecules from simpler, achiral starting materials. For this compound, the most relevant advanced methods involve asymmetric catalysis to create the chiral center and dynamic resolution techniques to isolate the desired enantiomer from a racemic mixture. The synthesis of the target compound is generally conceptualized as the formation of an ether linkage between a phenol and a piperidine ring, a reaction that can be achieved via standard methods like the Williamson ether synthesis or the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov The primary challenge, however, lies in controlling the stereochemistry of the piperidine precursor.

Asymmetric catalysis offers a direct and atom-economical route to enantiomerically enriched piperidines. This is often achieved by the asymmetric hydrogenation of a pyridine or dihydropyridine precursor using a chiral transition-metal catalyst.

A state-of-the-art approach for synthesizing enantioenriched 3-arylpiperidines, which are structurally analogous to the target molecule, involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn In this methodology, pyridine is first partially reduced and activated, for example, as a phenyl pyridine-1(2H)-carboxylate. This intermediate then reacts with an arylboronic acid in the presence of a chiral rhodium catalyst to generate a 3-substituted tetrahydropyridine with high enantioselectivity. A final reduction step then yields the saturated piperidine ring. snnu.edu.cnnih.gov This three-step sequence provides a versatile pathway to a wide array of 3-substituted piperidines. nih.gov

Another powerful strategy is the asymmetric hydrogenation of a pre-formed pyridinium salt. For instance, researchers have developed a highly efficient synthesis of a complex indenopiperidine core using an iridium-catalyzed asymmetric hydrogenation. nih.govresearchgate.net This process reduces a fused tricyclic indenopyridinium salt, achieving excellent enantio- and diastereoselectivity with a very low catalyst loading. The success of the reaction hinged on the development of a unique, rigid P,N-ligand (MeO-BoQPhos). nih.gov This demonstrates that even challenging, fully aromatic heterocyclic systems can be hydrogenated to chiral piperidines with high stereocontrol.

These catalytic methods represent a frontier in piperidine synthesis and could theoretically be adapted for the production of an enantiomerically pure precursor to this compound.

Dynamic resolution processes are powerful methods for converting a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% yield limit of classical resolution. These techniques are classified based on their mechanism of stereochemical control.

Dynamic thermodynamic resolution (DTR) is an asymmetric transformation where diastereomeric intermediates are induced to equilibrate, favoring the thermodynamically most stable diastereomer. nih.gov This process is distinct from other resolution types because the equilibration and the subsequent reaction can be controlled as separate steps. nih.govunistra.fr The core principle involves the reaction of a racemic mixture (AR and AS) with a chiral species (L), such as a chiral ligand or auxiliary, to form diastereomeric complexes (AR/L and AS/L*). These complexes are allowed to equilibrate, typically by thermal means, to favor the more stable diastereomer. acs.org This enriched mixture is then reacted with a reagent to give the final enantiomerically enriched product. unistra.fracs.org A notable example involves the dynamic resolution of 2-lithiopyrrolidines in the presence of a chiral ligand, where a thermodynamic preference for one diastereomeric complex leads to high enantioselectivity upon electrophilic quenching. acs.org A similar strategy could be envisioned for this compound, where diastereomeric salts formed with a chiral resolving agent could be equilibrated in solution to favor one isomer before crystallization.

More commonly encountered is dynamic kinetic resolution (DKR) , where the slow-reacting enantiomer of a racemic starting material is continuously racemized in situ while the fast-reacting enantiomer is selectively converted to the product by a chiral catalyst or enzyme. princeton.edu This process has been effectively used to synthesize hydroxylated piperidine derivatives. For example, the DKR of cyclic β-keto esters using ketoreductase enzymes or ruthenium catalysts can produce 3-hydroxypiperidine stereoisomers with high diastereoselectivity and enantiopurity. nih.govresearchgate.net The combination of enzymatic kinetic resolution with a ruthenium-catalyzed racemization has proven particularly effective. capes.gov.br While highly successful, DKR has been challenging to apply to sterically hindered substrates like tertiary alcohols due to the difficulty of finding compatible racemization and resolution conditions. rsc.org

Biological Target Identification and Mechanism of Action Preclinical Focus

Ligand-Receptor Interactions and Binding Profiles

Ligand-receptor binding assays are crucial in early-stage drug discovery to identify the affinity of a compound for various receptors, which can elucidate its potential therapeutic effects and off-target interactions. Compounds containing a piperidine (B6355638) moiety are known to interact with a variety of receptors.

For instance, certain piperidine derivatives have been investigated for their affinity for histamine H3 and sigma-1 receptors. nih.govunict.it The piperidine structure is considered a key element for dual H3/σ1 receptor affinities in some series of compounds. nih.gov Additionally, studies on 2,5-dimethoxyphenylpiperidines have identified them as selective serotonin 5-HT2A receptor agonists. nih.gov

However, specific receptor binding data for 3-(2,5-Dimethylphenoxy)piperidine is not currently available in the public domain. Radioligand binding assays would be necessary to determine its binding profile and selectivity for a panel of receptors.

Table 1: Receptor Binding Affinity of this compound

Receptor Binding Affinity (Ki, nM) Assay Type Reference
Data not available Data not available Data not available Data not available

Enzyme Inhibition and Modulation Studies

Enzyme inhibition or modulation is another key mechanism through which chemical compounds can exert their biological effects. The piperidine scaffold is present in various enzyme inhibitors.

For example, derivatives of piperidine have been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. mdpi.comnih.govnih.gov Kinetic studies of some of these derivatives have revealed competitive inhibition of these enzymes. nih.gov

There are no published studies on the effects of this compound on enzyme activity. To ascertain its potential as an enzyme inhibitor or modulator, in vitro enzymatic assays would be required.

Table 2: Enzyme Inhibition Profile of this compound

Enzyme IC50 / Ki (µM) Type of Inhibition Reference
Data not available Data not available Data not available Data not available

Interactions with Transporters and Ion Channels

Ion channels and transporters are critical for cellular communication and homeostasis, and their modulation by small molecules can have significant physiological effects. The piperidine nucleus is a structural feature in some compounds that interact with these targets.

For instance, certain guanidine derivatives containing a substituted phenyl group, which bear some structural resemblance to the phenoxy moiety of the title compound, have been studied as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers. nih.gov The 2,5-disubstituted phenyl pattern was found to be favorable for high-affinity binding at NMDA receptor sites in that particular series. nih.gov

Currently, there is no available data from preclinical studies to indicate whether this compound interacts with any specific transporters or ion channels. Electrophysiological studies, such as patch-clamp experiments, would be necessary to investigate its potential effects on ion channel function.

Table 3: Interaction of this compound with Transporters and Ion Channels

Transporter/Ion Channel Effect Potency (IC50/EC50, µM) Reference
Data not available Data not available Data not available Data not available

Cellular Pathway Modulation and Downstream Effects

While no specific studies on the cellular effects of this compound have been reported, the potential interactions with receptors or enzymes, as suggested by the activities of related compounds, would be expected to trigger downstream signaling cascades. For example, agonism at the 5-HT2A receptor by related compounds would likely lead to the activation of phospholipase C and subsequent downstream signaling.

To determine the cellular pathway modulation and downstream effects of this compound, a variety of cellular and molecular biology techniques, such as Western blotting, qPCR, and reporter gene assays, would need to be employed in relevant cell-based models.

Table 4: Cellular Pathway Modulation by this compound

Cellular Pathway Key Downstream Effect Observed Cell Line/System Reference
Data not available Data not available Data not available Data not available

Based on the available scientific literature, there is a notable absence of preclinical data specifically characterizing the biological targets and mechanism of action of this compound. While the broader class of phenoxypiperidines has shown activity at various receptors and enzymes, it is not scientifically sound to extrapolate these findings directly to the specific compound . Further research, including comprehensive screening and targeted in vitro and cellular assays, is required to elucidate the pharmacological profile of this compound.

Computational Chemistry and Cheminformatics

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 3-(2,5-Dimethylphenoxy)piperidine, might bind to a macromolecular target, typically a protein or enzyme. This process involves predicting the preferred orientation (pose) and binding affinity of the molecule within the active site of a target.

Docking studies are crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. nih.gov For this compound, simulations could elucidate key interactions, such as hydrogen bonds involving the piperidine nitrogen and hydrophobic interactions driven by the dimethylphenoxy group, with amino acid residues in a binding pocket. nih.gov The results of docking simulations are often expressed as a scoring function, which estimates the binding free energy; a more negative score typically indicates a stronger, more favorable interaction. ugm.ac.id

Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting components. nih.govresearchgate.net

Table 1: Illustrative Potential Protein Targets for Piperidine-Scaffold Compounds and the Role of Docking

Target Class Specific Example Rationale for Docking this compound Potential Interactions Probed by Simulation
GPCRs Sigma-1 Receptor (S1R) The piperidine moiety is a common feature in high-affinity S1R ligands. nih.gov Ionic interaction with the piperidine nitrogen; hydrophobic interactions with the dimethylphenyl group in the receptor's binding pockets. nih.gov
Ion Channels hERG Potassium Channel Many piperidine-containing drugs are screened for hERG liability to assess cardiotoxicity risk. Hydrophobic and aromatic interactions within the channel pore.
Enzymes Cyclooxygenase-2 (COX-2) Certain aryl ether structures are found in selective COX-2 inhibitors. nih.gov The dimethylphenoxy group could fit into the hydrophobic side pocket of the COX-2 active site.
Transporters Serotonin Transporter (SERT) The phenoxy piperidine structure is analogous to scaffolds in known SERT inhibitors. Hydrogen bonding and electrostatic interactions with key residues in the transporter binding site.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a fundamental understanding of a molecule's electronic structure and energetic properties without reliance on empirical parameters. jksus.orgnih.gov These calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and various electronic properties that govern chemical reactivity and conformational stability. For this compound, DFT methods like B3LYP with an appropriate basis set (e.g., 6-31G*) would be suitable for obtaining reliable geometric and electronic data. researchgate.net

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenoxy ring, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. In these maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the oxygen atom and the piperidine nitrogen would be expected to be regions of negative potential.

Table 2: Representative Quantum Chemical Parameters for Aromatic Ether and Piperidine Fragments

Parameter Significance Expected Influence on this compound Illustrative Value Range
EHOMO Electron-donating ability The electron-rich dimethylphenoxy group would lead to a relatively high HOMO energy. -5.0 to -6.5 eV
ELUMO Electron-accepting ability The aromatic system influences the LUMO energy level. -0.5 to -2.0 eV
HOMO-LUMO Gap (ΔE) Chemical reactivity/stability A moderate gap would suggest a balance of stability and potential for interaction. A smaller gap suggests easier charge transfer. researchgate.net 4.0 to 5.5 eV
Dipole Moment Molecular polarity The ether linkage and piperidine nitrogen introduce polarity. 1.5 to 3.0 Debye

Note: These values are illustrative and based on calculations for analogous structures. Actual values for this compound would require specific DFT calculations.

The piperidine ring is not planar and can adopt several conformations, most notably the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms. ias.ac.in The orientation of the substituent at the 3-position is critical. In the chair conformation, the dimethylphenoxy group can be in either an axial or an equatorial position.

Computational methods can be used to calculate the potential energy landscape, determining the relative energies of these conformers and the energy barriers for interconversion. nih.gov For substituted piperidines, the equatorial conformation is often more stable due to reduced steric hindrance. However, electronic effects, such as pseudoallylic strain involving the nitrogen lone pair and the C-O bond, can influence this preference. nih.gov Ultrafast spectroscopy combined with DFT calculations on related molecules like N-methyl piperidine has been used to observe and quantify the dynamics between chair and twist conformers. rsc.org A thorough conformational analysis of this compound would involve geometry optimization of all possible conformers to identify the global minimum energy structure, which is essential for accurate docking studies.

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformer Substituent Orientation Expected Relative Stability Hypothetical Relative Energy (kcal/mol)
Chair Equatorial Most stable due to minimal steric hindrance. 0.00 (Reference)
Chair Axial Less stable due to 1,3-diaxial interactions. +1.5 to +3.0
Twist-Boat - Intermediate stability; a transition state or local minimum. nih.gov +4.0 to +6.0
Boat - Generally the least stable; often a transition state. ias.ac.in > +6.0

Cheminformatics for Target Prediction and Activity Spectrum Analysis

Cheminformatics utilizes computational methods to analyze chemical information, enabling the prediction of a molecule's biological activities based on its structure. For this compound, various cheminformatics tools can generate an "activity spectrum." This involves comparing its structural features to large databases of compounds with known biological activities.

Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore analysis can identify key structural motifs responsible for specific biological effects. nih.gov Given that the phenoxy piperidine scaffold is present in numerous biologically active compounds, cheminformatics could predict a range of potential targets for this compound, such as CNS receptors, transporters, or enzymes. This analysis helps in prioritizing experimental testing and can also flag potential off-target effects or liabilities early in the discovery process.

De Novo Design and Virtual Screening Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com The structure of this compound can be used as a starting point in several ways:

Ligand-Based Virtual Screening: The molecule can be used as a query to find other compounds in a database with similar 2D or 3D structural features, under the principle that similar molecules often have similar biological activities.

Structure-Based Virtual Screening: If a specific protein target has been identified (e.g., through docking or cheminformatics), large compound libraries can be docked into its active site to find novel scaffolds that fit and have favorable interaction energies. arabjchem.org

Furthermore, this compound can serve as a fragment or scaffold for de novo design. nih.gov In this approach, computational algorithms build new molecules piece by piece within the constraints of a target's binding site, often starting from a known core like piperidine. This allows for the rational design of novel, more potent, and selective analogs by optimizing interactions and physicochemical properties.

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

¹H NMR: A hypothetical ¹H NMR spectrum of 3-(2,5-Dimethylphenoxy)piperidine would provide critical information. The spectrum would show distinct signals for each chemically non-equivalent proton. Key expected signals would include:

Signals for the aromatic protons on the dimethylphenyl ring.

Resonances for the two methyl group protons attached to the aromatic ring.

A complex set of signals for the protons on the piperidine (B6355638) ring, including the proton at the C-3 position bearing the phenoxy group.

A signal for the N-H proton of the piperidine ring.

The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish connectivity.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. Expected signals would be found in specific chemical shift regions corresponding to:

Aromatic carbons of the phenoxy group.

Aliphatic carbons of the piperidine ring.

The two methyl carbons.

While specific, experimentally verified chemical shift data for this compound are not available in the reviewed literature, the table below illustrates the type of data that would be generated from such an analysis.

Table 1: Hypothetical NMR Data Representation for this compound No experimental data is available. This table is for illustrative purposes only.

Analysis Expected Regions (ppm) Information Provided
¹H NMR Aromatic: ~6.5-7.2Piperidine (CH-O): ~4.0-4.5Piperidine (CH₂): ~1.5-3.5Methyl (Ar-CH₃): ~2.2-2.5Amine (N-H): Variable Proton environment, count, and connectivity

| ¹³C NMR | Aromatic (C-O): ~150-160Aromatic (C): ~120-140Piperidine (C-O): ~70-80Piperidine (C): ~20-50Methyl (Ar-CH₃): ~15-25 | Number and type of unique carbon atoms |

To unambiguously assign all proton and carbon signals and to determine the compound's stereochemistry, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would be used to confirm which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. Further analysis using HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations between protons and carbons. For stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, which is crucial for determining the relative orientation of the dimethylphenoxy group on the piperidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands indicating the presence of:

C-O-C ether linkage: A strong stretching vibration.

Aromatic C=C bonds: Stretching vibrations in the aromatic region.

Aliphatic C-H bonds: Stretching and bending vibrations for the piperidine ring.

N-H bond: A stretching vibration for the secondary amine.

Aromatic C-H bonds: Stretching and bending vibrations.

No experimentally recorded IR or Raman spectra for this specific compound are available in the searched scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound (C₁₃H₁₉NO), which has a monoisotopic mass of 205.1467 g/mol . scbt.com

Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural clues. Cleavage of the ether bond or fragmentation of the piperidine ring would produce characteristic fragment ions, helping to confirm the connectivity of the molecular structure. Specific fragmentation data for this compound have not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound would be dominated by the electronic transitions within the 2,5-dimethylphenoxy chromophore. One would expect to observe absorption bands corresponding to π → π* transitions of the aromatic ring. The exact absorption maxima (λmax) and molar absorptivity values are dependent on the solvent and the specific electronic structure, but this data is not documented in available research.

Medicinal Chemistry and Drug Discovery Implications

Scaffold Optimization for Enhanced Biological Performance

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows for precise spatial positioning of substituents to optimize interactions with biological macromolecules.

Optimization of a scaffold like 3-(2,5-Dimethylphenoxy)piperidine would involve a systematic exploration of its structure-activity relationships (SAR). This process entails synthesizing and testing a series of analogs to identify modifications that enhance desired biological effects while minimizing off-target activities. Key areas for modification would include:

Substitution on the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For instance, alkyl or aryl groups can be added to modulate lipophilicity and binding affinity.

Modification of the Phenoxy Moiety: The 2,5-dimethyl substitution pattern on the phenoxy ring is a critical determinant of the compound's electronic and steric properties. Altering the position and nature of these substituents (e.g., replacing methyl groups with halogens or methoxy (B1213986) groups) could fine-tune receptor interactions.

Stereochemistry: The chiral center at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers. It is common for enantiomers to exhibit different pharmacological activities and metabolic profiles. Chiral separation and individual testing of each enantiomer would be a crucial step in scaffold optimization.

A hypothetical scaffold optimization program for this compound could explore its potential as a modulator of central nervous system (CNS) targets, given the prevalence of the piperidine motif in neuropsychiatric drugs.

Table 1: Hypothetical Analog Ideas for Scaffold Optimization

Modification Area Example Analogs Rationale
Piperidine Ring SubstitutionN-alkylation (e.g., N-methyl, N-benzyl)To explore the impact on basicity and potential for additional binding interactions.
Introduction of a hydroxyl groupTo increase polarity and potential for hydrogen bonding.
Phenoxy Ring ModificationShifting methyl group positions (e.g., 3,4-dimethyl)To probe the steric and electronic requirements of the binding pocket.
Replacement of methyl with other groups (e.g., chloro, methoxy)To alter lipophilicity and electronic properties.
Bioisosteric ReplacementReplacement of the ether linkageTo investigate the importance of the ether oxygen for activity and metabolic stability.

Exploration of Novel Pharmacophores Incorporating the Piperidine Moiety

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. The this compound structure presents a distinct pharmacophoric profile, characterized by a basic nitrogen atom, a hydrophobic dimethylphenoxy group, and a hydrogen bond acceptor (the ether oxygen).

The development of novel pharmacophores based on this scaffold would involve integrating it into larger, more complex molecules to target specific disease-related proteins. For instance, the piperidine nitrogen could serve as a key basic center for interaction with acidic residues in a receptor binding site, while the aromatic ring could engage in π-π stacking or hydrophobic interactions.

Computational modeling techniques, such as pharmacophore mapping and molecular docking, would be instrumental in identifying potential biological targets for which the this compound scaffold could serve as a starting point for the design of new chemical entities.

Strategies for Overcoming Drug Resistance Mechanisms

Drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. While there is no specific information on the role of this compound in overcoming drug resistance, the piperidine scaffold, in general, has been incorporated into molecules designed to circumvent resistance mechanisms.

For example, in the context of multidrug resistance in cancer, which is often mediated by efflux pumps like P-glycoprotein (P-gp), medicinal chemists have designed P-gp inhibitors that incorporate piperidine rings. The basic nitrogen of the piperidine can be crucial for interacting with key residues in the efflux pump, thereby blocking its function and restoring the efficacy of co-administered anticancer drugs.

If this compound were to be explored in this context, its structural features would be systematically modified to enhance its affinity and inhibitory activity against specific resistance-mediating proteins.

Application in Targeted Protein Degradation (PROTACs)

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. The piperidine scaffold is a common feature in ligands for E3 ligases, most notably in the thalidomide-based ligands for the Cereblon (CRBN) E3 ligase.

While there are no reports of this compound being used in PROTACs, its piperidine core suggests a potential starting point. If the 3-(2,5-Dimethylphenoxy) moiety were found to bind to a protein of interest, the piperidine ring could be functionalized with a linker and an E3 ligase-binding element to create a novel PROTAC. This would open up the possibility of targeting previously "undruggable" proteins for degradation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(2,5-dimethylphenoxy)piperidine in laboratory settings?

  • Answer : Handling requires strict adherence to OSHA GHS guidelines, including:

  • Storage : Dry conditions at 2–8°C to prevent decomposition or hazardous reactions .
  • Personal Protective Equipment (PPE) : NIOSH-approved respirators (P95/P1), chemical-resistant gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .
  • Spill Management : Use inert absorbents (e.g., vermiculite) for containment, followed by disposal in sealed containers to prevent environmental contamination .
    • Methodological Note : Conduct a risk assessment before experiments, incorporating SDS sections 7 (Handling) and 8 (Exposure Controls) .

Q. How can researchers synthesize this compound derivatives for biological activity screening?

  • Answer : Key synthetic strategies include:

  • Functionalization : Use nucleophilic substitution or reductive amination to introduce substituents on the piperidine ring or phenoxy group (e.g., halogenation for cross-coupling reactions) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) to isolate high-purity products .
    • Methodological Note : Monitor reactions via TLC or HPLC to confirm intermediate formation and optimize yields .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Answer : Use:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
    • Methodological Note : Compare experimental data with PubChem-computed spectra for validation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its anticonvulsant or antiviral activity?

  • Answer : Focus on:

  • Piperidine Ring Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to improve receptor binding affinity, as seen in related piperidine-based antiviral agents .
  • Phenoxy Group Optimization : Replace dimethyl groups with bulkier substituents (e.g., trifluoromethyl) to modulate lipophilicity and blood-brain barrier penetration .
    • Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GABAA_A receptors or viral entry proteins .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Answer : Address discrepancies by:

  • Standardized Assays : Replicate studies using uniform models (e.g., maximal electroshock (MES) for anticonvulsant activity) and control variables like dosing schedules .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends and outliers .
    • Example : Inconsistent antiviral results may arise from differences in cell lines (e.g., MDCK vs. HEK293); validate findings across multiple models .

Q. How do stereochemical variations in this compound derivatives affect their pharmacological profiles?

  • Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in vitro .
  • Activity Correlation : Compare IC50_{50} values of (R)- and (S)-enantiomers against targets like serotonin transporters .
    • Methodological Note : Use X-ray crystallography (e.g., Acta Crystallographica data) to confirm absolute configurations .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Answer :

  • Prodrug Design : Mask reactive groups (e.g., esterify phenolic oxygen) to enhance metabolic stability .
  • Formulation : Encapsulate in liposomes or cyclodextrins to reduce degradation in plasma .
    • Validation : Perform pharmacokinetic studies in rodent models, monitoring plasma half-life via LC-MS .

Key Recommendations for Researchers

  • Data Reproducibility : Cross-validate findings using PubChem, Reaxys, and CAS databases .
  • Safety Compliance : Regularly review OSHA and GHS updates for hazardous material handling .
  • Collaborative Tools : Leverage computational platforms (e.g., PISTACHIO, REAXYS) for reaction pathway predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.